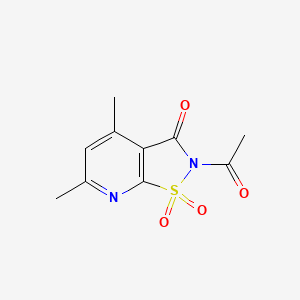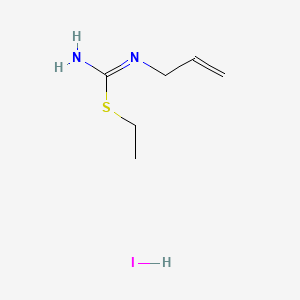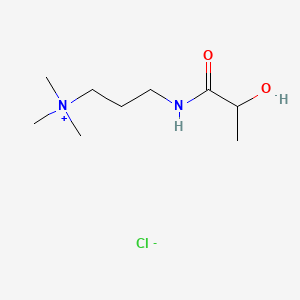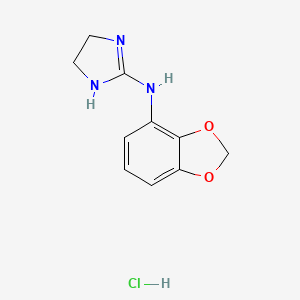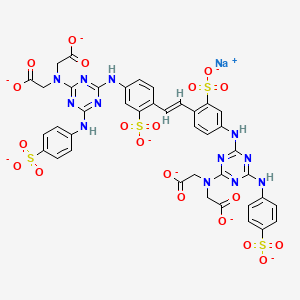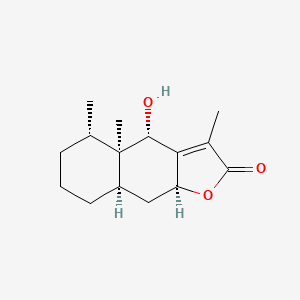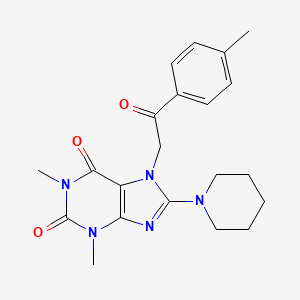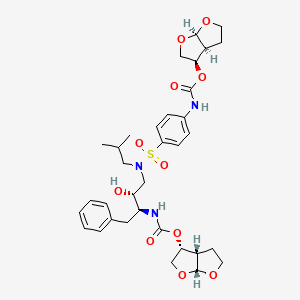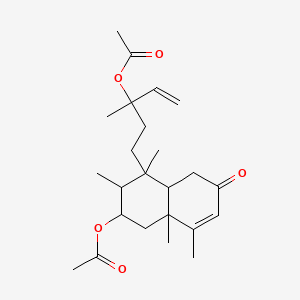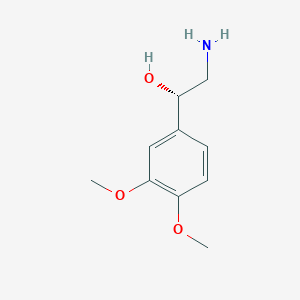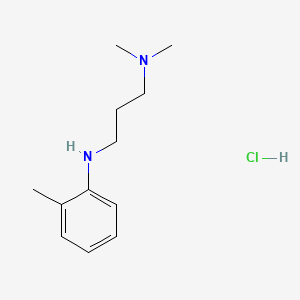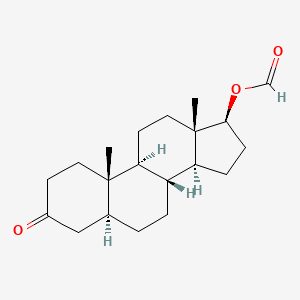
Androstanolone formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstanolone formate, also known as dihydrotestosterone formate, is a synthetic derivative of androstanolone. Androstanolone is a potent androgenic hormone that plays a crucial role in the development and maintenance of male characteristics. The formate ester of androstanolone is used to enhance its pharmacokinetic properties, making it more effective for therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of androstanolone formate typically involves the esterification of androstanolone with formic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity androstanolone and formic acid, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques such as high-performance liquid chromatography to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Androstanolone formate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield androstanolone and formic acid.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more reduced derivatives, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Androstanolone and formic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Applications De Recherche Scientifique
Androstanolone formate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of analytical methods.
Biology: Studied for its role in androgen receptor signaling and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to androgen deficiency, such as hypogonadism and muscle wasting.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes.
Mécanisme D'action
Androstanolone formate exerts its effects by binding to androgen receptors in target tissues. Upon binding, it activates the androgen receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including the development of male secondary sexual characteristics, increased muscle mass, and enhanced libido. The molecular targets involved include the androgen receptor and downstream signaling pathways that regulate gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A primary male sex hormone with both androgenic and anabolic effects.
Nandrolone: An anabolic steroid with similar effects but a different chemical structure.
Methandrostenolone: An anabolic steroid known for its muscle-building properties.
Uniqueness of Androstanolone Formate
This compound is unique due to its high affinity for the androgen receptor and its resistance to aromatization, which means it does not convert to estrogen. This reduces the risk of estrogenic side effects such as gynecomastia and water retention. Additionally, the formate ester enhances its pharmacokinetic properties, making it more effective for therapeutic use compared to its non-esterified counterpart.
Propriétés
Numéro CAS |
4589-90-6 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] formate |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-14(22)11-13(19)3-4-15-16-5-6-18(23-12-21)20(16,2)10-8-17(15)19/h12-13,15-18H,3-11H2,1-2H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
ZQSXNBHXKJQHBH-VHUDCFPWSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC=O)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


